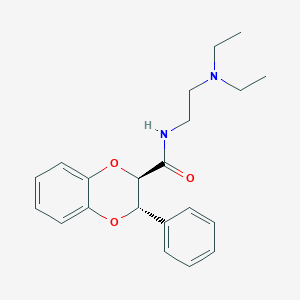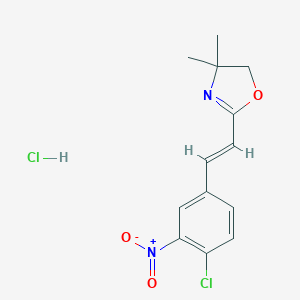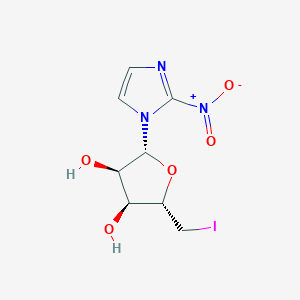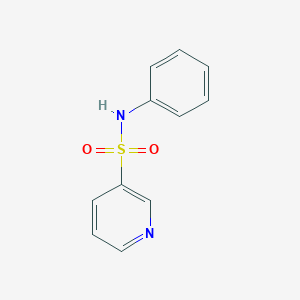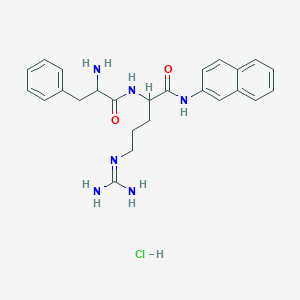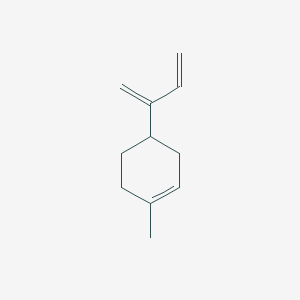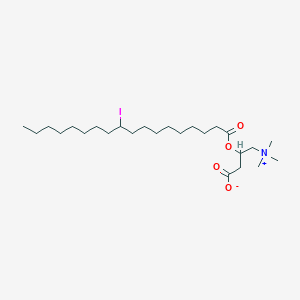
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate
Overview
Description
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate is a complex organic compound that features an iodinated long-chain fatty acid esterified to a butanoate backbone with a trimethylazaniumyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate typically involves the esterification of 10-iodooctadecanoic acid with 4-(trimethylazaniumyl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated long-chain fatty acid can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amine functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acids and alcohols.
Scientific Research Applications
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
10-Iodooctadecanoic Acid: Shares the iodinated long-chain fatty acid structure but lacks the ester and trimethylazaniumyl groups.
4-(Trimethylazaniumyl)butanoic Acid: Contains the trimethylazaniumyl group but lacks the iodinated long-chain fatty acid.
Uniqueness
3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate is unique due to its combination of an iodinated long-chain fatty acid and a trimethylazaniumyl group, which imparts distinct amphiphilic properties and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3-(10-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48INO4/c1-5-6-7-8-11-14-17-22(26)18-15-12-9-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIFPNSTHVIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909259 | |
| Record name | 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104881-77-8 | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(10-iodo-1-oxooctadecyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104881-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Iodostearyl carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104881778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



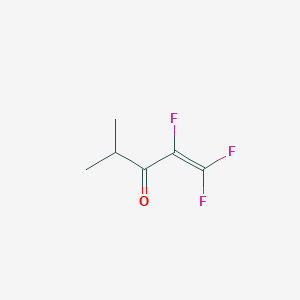
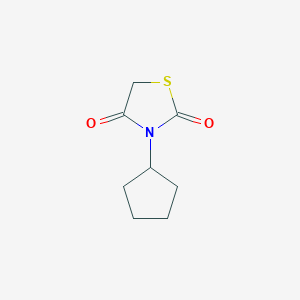
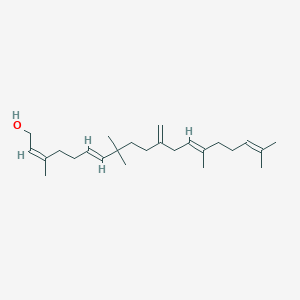
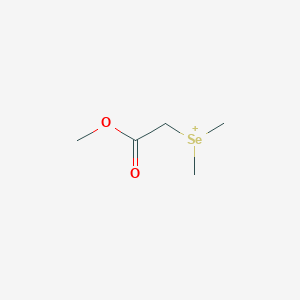

![1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol](/img/structure/B11309.png)
